Product packaging for Methyl (3,3-Diphenylpropyl)carbamate-d1(Cat. No.:)

Methyl (3,3-Diphenylpropyl)carbamate-d1

Cat. No.: B1163182
M. Wt: 270.34
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Overview of Carbamate (B1207046) Class Compounds in Contemporary Chemical Synthesis and Analysis

Carbamates, functional groups characterized by a -NHCOO- linkage, are a cornerstone of modern organic chemistry. wikipedia.orgnih.gov These compounds are esters of carbamic acid and exhibit a unique "amide-ester" hybrid nature, which imparts both chemical stability and the ability to modulate intermolecular and intramolecular interactions. nih.gov Their versatility is evident in their wide-ranging applications, from serving as crucial protecting groups for amines in complex syntheses to forming the backbone of polyurethanes, a major class of polymers. wikipedia.orgnih.gov

In the realm of medicinal chemistry, the carbamate moiety is an integral structural component of numerous therapeutic agents and prodrugs. nih.gov By strategically modifying the substituents on the nitrogen and oxygen atoms of the carbamate group, chemists can fine-tune the biological and pharmacokinetic properties of a molecule, enhancing its stability and therapeutic efficacy. nih.gov Furthermore, carbamates are widely utilized in the agrochemical industry as insecticides, fungicides, and herbicides. scribd.comtaylorandfrancis.com Their synthesis is a well-established area of organic chemistry, with numerous methods available, including the reaction of isocyanates with alcohols, or the reaction of chloroformates with amines. wikipedia.org

Fundamental Principles and Expanding Applications of Deuterium (B1214612) Isotopic Labeling in Modern Chemical Biology and Pharmaceutical Sciences

Isotopic labeling is a powerful technique that involves the replacement of an atom in a molecule with one of its isotopes, which has the same number of protons but a different number of neutrons. musechem.com Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, is of particular importance in chemical biology and pharmaceutical sciences. musechem.comscispace.com The incorporation of deuterium into a molecule results in a minimal change to its chemical structure and biological activity, yet it provides a "mass tag" that can be readily detected and tracked. scispace.comnih.gov

One of the key principles underlying the utility of deuterium labeling is the kinetic isotope effect (KIE). scispace.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of reactions that involve the cleavage of this bond. scispace.com This phenomenon is strategically exploited to enhance the metabolic stability of drugs by replacing hydrogen atoms at sites of metabolic oxidation with deuterium. symeres.com

The applications of deuterium labeling are vast and continue to expand. In drug discovery and development, it is instrumental in absorption, distribution, metabolism, and excretion (ADME) studies, helping researchers to trace the fate of a drug within a biological system. musechem.comnih.govacs.org Deuterated compounds also serve as invaluable internal standards in quantitative bioanalysis using mass spectrometry, improving the accuracy and precision of measurements. researchgate.net Furthermore, deuterium labeling is extensively used in conjunction with nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to elucidate reaction mechanisms and characterize complex molecular structures. wikipedia.orgnih.govresearchgate.netspectroscopyonline.com

Strategic Importance of Methyl (3,3-Diphenylpropyl)carbamate-d1 as a Labeled Analogue and Research Intermediate

This compound holds significant strategic importance as a labeled analogue and a key research intermediate, primarily in the synthesis of isotopically labeled pharmaceuticals. pharmaffiliates.com Its primary documented application is as an intermediate in the synthesis of Lercanidipine-d3 Hydrochloride, a deuterated version of the well-known dihydropyridine (B1217469) calcium channel blocker. pharmaffiliates.com

The strategic placement of the deuterium atom in this compound allows for the introduction of a stable isotopic label into the final drug molecule. This is crucial for a variety of research applications, including:

Pharmacokinetic and Metabolism Studies: The deuterium label in Lercanidipine-d3, derived from this compound, enables researchers to precisely track the absorption, distribution, metabolism, and excretion of the drug in preclinical and clinical studies.

Bioavailability and Bioequivalence Studies: Labeled compounds are essential for accurately determining the bioavailability and comparing the pharmacokinetic profiles of different formulations of a drug.

Internal Standards for Bioanalytical Methods: Lercanidipine-d3, synthesized from this deuterated intermediate, serves as an ideal internal standard for the quantitative analysis of Lercanidipine in biological samples by techniques such as liquid chromatography-mass spectrometry (LC-MS). The co-eluting, isotopically distinct internal standard compensates for variations in sample preparation and instrument response, leading to highly accurate and reliable data.

The synthesis of N-methyl-3,3-diphenylpropylamine, a precursor to this compound, can be achieved through various routes, including the demethylation of N,N-dimethyl-3,3-diphenylpropylamine followed by hydrolysis. google.com

Scope and Objectives for Comprehensive Academic Investigation of Deuterated Carbamic Acid Esters

The study of deuterated carbamic acid esters, such as this compound, presents a rich field for further academic investigation. The primary objectives of such research would be to systematically explore the synthesis, properties, and applications of this class of compounds, with a focus on their utility in pharmaceutical and chemical research.

Key areas for future investigation include:

Development of Novel Synthetic Methodologies: Research could focus on developing more efficient, scalable, and cost-effective methods for the synthesis of a wide range of deuterated carbamic acid esters with specific isotopic labeling patterns.

Elucidation of Structure-Property Relationships: A comprehensive study of how the position and number of deuterium atoms within the carbamate ester structure influence its physicochemical properties, such as lipophilicity, solubility, and metabolic stability, would be highly valuable.

Exploration of New Applications in Drug Discovery: Investigating the potential of deuterated carbamic acid esters as building blocks for the synthesis of novel, metabolically enhanced therapeutic agents could lead to the development of safer and more effective drugs.

Advanced Analytical Characterization: The use of advanced analytical techniques, such as high-resolution mass spectrometry and multi-dimensional NMR spectroscopy, to thoroughly characterize these labeled compounds and their metabolites would provide deeper insights into their behavior in biological systems. biopharminternational.comnih.govnih.gov

Mechanistic Studies of Enzyme Inhibition: For carbamate esters that act as enzyme inhibitors, deuterium labeling can be a powerful tool to probe the mechanism of inhibition and the kinetics of enzyme inactivation and reactivation. nih.gov

By pursuing these objectives, the scientific community can unlock the full potential of deuterated carbamic acid esters as versatile tools for advancing our understanding of fundamental chemical and biological processes.

Data Tables

Table 1: Properties of this compound

PropertyValue
Molecular Formula C₁₇H₁₈DNO₂
Molecular Weight 270.34 g/mol
CAS Number (Unlabeled) 544658-08-4

Properties

Molecular Formula

C₁₇H₁₈DNO₂

Molecular Weight

270.34

Synonyms

(3,3-Diphenylpropyl)carbamic-d1 Acid Methyl Ester

Origin of Product

United States

Synthetic Methodologies for Methyl 3,3 Diphenylpropyl Carbamate and Its Deuterated Analog

Retrosynthetic Analysis of the (3,3-Diphenylpropyl)carbamate Core Structure

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comarxiv.org For the (3,3-diphenylpropyl)carbamate core, the analysis reveals several logical disconnections.

The most apparent disconnection is at the carbamate (B1207046) linkage (C-N bond). This bond can be retrosynthetically cleaved to yield two key synthons: 3,3-diphenylpropylamine (B135516) and a methyl chloroformate equivalent. This is a common and reliable transformation in synthetic organic chemistry, as carbamates are frequently synthesized from the corresponding amine and a chloroformate. nih.gov

A further disconnection can be made in the 3,3-diphenylpropylamine backbone. The bond between the carbon bearing the two phenyl groups (C3) and the adjacent methylene (B1212753) group (C2) can be broken. This leads to a diphenylmethyl synthon and a 2-aminoacetaldehyde (B1595654) equivalent. This approach aligns with strategies involving the alkylation of diphenylmethane (B89790) derivatives.

Alternatively, a Friedel-Crafts type disconnection can be envisioned at the C-phenyl bonds. This would break the molecule down into a propyl-amine derivative and two molecules of benzene (B151609). This strategy points towards a synthesis starting from benzene and a suitable three-carbon electrophile. google.com These primary disconnections form the basis for the established synthetic pathways discussed below.

Established Chemical Synthesis Pathways for Methyl (3,3-Diphenylpropyl)carbamate

The synthesis of Methyl (3,3-Diphenylpropyl)carbamate is predicated on the successful construction of its key intermediate, 3,3-diphenylpropylamine, followed by the introduction of the methyl carbamate group.

Routes Involving 3,3-Diphenylpropylamine and Derivatives

The synthesis of 3,3-diphenylpropylamine (CAS 5586-73-2) is a well-documented process, with several routes reported in the scientific and patent literature. wikipedia.orgnist.govraybiotech.comsigmaaldrich.com

One prominent method starts with cinnamonitrile (B126248) and benzene, which undergo a Friedel-Crafts alkylation reaction to produce 3,3-diphenylpropionitrile. google.com The nitrile group is then reduced to a primary amine via catalytic hydrogenation, typically using catalysts like palladium on calcium carbonate (Pd/CaCO3) or Raney Nickel, to yield 3,3-diphenylpropylamine. google.com This multi-step process is efficient and allows for large-scale production.

Another approach involves the demethylation of N,N-dimethyl-3,3-diphenylpropylamine. google.com This process first converts the tertiary amine into a carbamate derivative, which is subsequently hydrolyzed to yield N-methyl-3,3-diphenylpropylamine. While this produces the N-methylated analog, it highlights the manipulation of amine derivatives in this chemical space. The synthesis of the N-methyl derivative has also been achieved by hydrogenation of N-methyl-3,3-diphenyl prop-3-en-1-amine using a Pd/C catalyst. quickcompany.in

The table below summarizes key reactions for synthesizing the 3,3-diphenylpropylamine core.

Starting MaterialsKey Transformation(s)ProductReference(s)
Cinnamonitrile, BenzeneFriedel-Crafts Alkylation, Catalytic Hydrogenation3,3-Diphenylpropylamine google.com
N,N-dimethyl-3,3-diphenylpropylamineDemethylation, HydrolysisN-methyl-3,3-diphenylpropylamine google.com
N-methyl-3,3-diphenyl prop-3-en-1-amineCatalytic Hydrogenation (Pd/C)N-methyl-3,3-diphenylpropylamine quickcompany.in
3,3-diphenylpropionitrileCatalytic Hydrogenation (Pd/CaCO3)3,3-Diphenylpropylamine google.com

Carbamoylation and Derivatization Approaches

Once 3,3-diphenylpropylamine is obtained, the final step is the formation of the methyl carbamate functional group. This is a standard and high-yielding transformation known as carbamoylation.

The most direct method involves the reaction of 3,3-diphenylpropylamine with methyl chloroformate in the presence of a suitable base, such as triethylamine (B128534) or sodium hydroxide. The base neutralizes the hydrochloric acid byproduct generated during the reaction, driving it to completion. The amine's nucleophilic nitrogen atom attacks the electrophilic carbonyl carbon of the methyl chloroformate, leading to the displacement of the chloride leaving group and the formation of Methyl (3,3-Diphenylpropyl)carbamate.

Organic carbamates are a significant class of compounds used as intermediates in organic synthesis and as protecting groups for amines. nih.govresearchgate.net The synthesis of carbamates from amines and chloroformates is a robust and widely applied method. Phenylcarbamates have also been studied for their chemoselective reactivity, where they can be converted into ureas. nih.gov

Advanced Strategies for Deuterium (B1214612) Incorporation into Methyl (3,3-Diphenylpropyl)carbamate-d1

The synthesis of isotopically labeled compounds, such as this compound, is crucial for various research applications, including metabolic studies and as internal standards in quantitative mass spectrometry. acs.orgclearsynth.com The "-d1" designation indicates the presence of a single deuterium atom. For this molecule, the most labile proton is on the carbamate nitrogen (N-H), making it the most probable site of deuteration. pharmaffiliates.com

Regioselective Deuteration Techniques via Hydrogen Isotope Exchange (HIE)

Hydrogen Isotope Exchange (HIE) is a powerful technique for introducing deuterium into a molecule, often at a late stage in the synthesis. acs.orgillinois.edu This method involves the exchange of a hydrogen atom for a deuterium atom from a deuterium source.

For incorporating deuterium at the N-H position of a carbamate, the process is typically straightforward. It can be achieved by simply dissolving the non-deuterated Methyl (3,3-Diphenylpropyl)carbamate in a deuterated solvent that can act as a deuterium source, such as deuterium oxide (D₂O) or methanol-d₄ (CD₃OD). nih.govnih.gov The acidic proton on the nitrogen readily exchanges with the deuterium from the solvent, a process often catalyzed by trace amounts of acid or base. nih.gov This simple exchange reaction is highly efficient for N-H deuteration and does not require the complex catalysts needed for C-H bond deuteration.

While advanced HIE methods using transition metal catalysts (e.g., Iridium, Palladium) or photoredox catalysis are essential for the regioselective deuteration of C-H bonds, they are generally unnecessary for the facile deuteration of a labile N-H proton. nih.govresearchgate.netstrath.ac.uk These more complex methods are employed when targeting specific, less acidic C-H positions within a molecule. nih.govnih.gov

Synthesis Utilizing Deuterated Precursors

An alternative strategy for preparing deuterated compounds is to incorporate the isotope via a deuterated building block or reagent during the synthesis. nih.govornl.gov

In the context of this compound, where the deuterium is on the nitrogen, the most logical "deuterated precursor" approach would involve the deuteration of the starting amine. 3,3-Diphenylpropylamine could first be subjected to H/D exchange by stirring with a deuterium source like D₂O to produce 3,3-diphenylpropylamine-d2 (at the -NH₂ group). This deuterated amine could then be reacted with methyl chloroformate. During the reaction and subsequent workup with non-deuterated solvents, one deuterium atom would likely be lost, resulting in the desired N-d1 carbamate product.

Another, though less common for N-H deuteration, approach could involve using deuterated reagents in the carbamoylation step itself. However, given the simplicity and efficiency of direct H/D exchange on the final product, this is the most common and practical method for producing N-deuterated compounds like this compound. epj-conferences.org

The table below outlines the primary strategies for deuteration.

StrategyDescriptionDeuterium SourceKey FeatureReference(s)
Hydrogen Isotope Exchange (HIE)Direct exchange of the N-H proton on the final carbamate product with deuterium.D₂O, CD₃ODSimple, efficient, late-stage modification. nih.govnih.gov
Deuterated Precursor SynthesisSynthesis begins with a deuterated starting material, such as deuterated 3,3-diphenylpropylamine.D₂O (for precursor)Isotope is incorporated early in the synthetic sequence. nih.govepj-conferences.org

Catalytic Methodologies for Deuterium Introduction

The introduction of deuterium into organic molecules is a critical step in the synthesis of isotopically labeled compounds. For a target molecule like this compound, catalytic methods offer efficient and selective pathways for deuterium incorporation, often under mild conditions. These methods primarily involve hydrogen isotope exchange (HIE) reactions where a C-H bond is cleaved and a C-D bond is formed.

Catalytic HIE reactions can be broadly categorized and are chosen based on the target position for deuteration.

Transition-Metal Catalysis : Metals such as iridium, rhodium, ruthenium, and palladium are widely used to catalyze C-H activation, enabling H/D exchange. For a molecule like the target compound, this could potentially be used to deuterate specific positions on the aromatic rings or the propyl chain, depending on the directing group and catalyst system employed. For instance, dicyclopentadienyltrihydridotantalum(V) has been used as a catalyst for the deuteration of benzene using D₂ gas libretexts.org.

Organocatalysis : Non-metallic catalysts have gained prominence for their mild reaction conditions and high selectivity. For molecules containing carbonyl groups, which are structurally related to the carbamate moiety, organocatalysts have proven effective for α-deuteration. A Lewis acidic organoborane, B(C₆F₅)₃, in conjunction with deuterium oxide (D₂O), can catalyze the deuteration of α-C–H bonds in various carbonyl-based compounds nih.gov. The mechanism involves the activation of the carbonyl group by the Lewis acid, facilitating the formation of a boron-enolate, which is then deuterated nih.gov. Another simple and cost-effective method employs secondary amines like pyrrolidine (B122466) as a catalyst with D₂O as the deuterium source, achieving high degrees of deuterium incorporation at the α-position to a carbonyl group nih.gov.

The choice of catalyst and deuterium source (e.g., D₂ gas, D₂O) is crucial for achieving regioselectivity and high isotopic enrichment.

Catalytic Approach Catalyst Example Deuterium Source Typical Application/Mechanism
Transition-Metal Catalysis Dicyclopentadienyltrihydridotantalum(V)D₂C-H activation on aromatic systems libretexts.org.
Organocatalysis (Lewis Acid) Tris(pentafluorophenyl)borane - B(C₆F₅)₃D₂Oα-deuteration of carbonyl compounds via enolate formation nih.gov.
Organocatalysis (Lewis Base) PyrrolidineD₂Oα-deuteration of carbonyl compounds via enamine intermediate nih.gov.

Considerations for Isotopic Purity and Labeling Efficiency

The utility of a deuterated standard is fundamentally dependent on its isotopic purity and the efficiency of the labeling process. Isotopic purity refers to the percentage of the compound that contains the desired number of deuterium atoms at the specified positions.

Key considerations include:

Isotopic Enrichment : This is the measure of the amount of a specific isotope (deuterium) in the final product, expressed as a percentage. It is crucial that the isotopic enrichment is high (typically >98%) to ensure the compound's effectiveness as an internal standard or in metabolic studies.

Distribution of Isotopologues : The synthesis may result in a mixture of molecules with varying numbers of deuterium atoms (isotopologues), such as d₀ (non-deuterated), d₁ (singly deuterated), d₂, etc. The goal is to maximize the abundance of the desired isotopologue (e.g., d₁ for this compound) while minimizing others.

Back-Exchange : During purification, handling, or storage, deuterium atoms at certain labile positions (e.g., on heteroatoms like O or N) can exchange back to hydrogen. While the C-D bond is generally stable, the choice of solvents and purification conditions must be carefully managed to prevent this. For analytical purposes, it is sometimes necessary to correct for back-exchange by analyzing samples that have undergone 100% theoretical deuteration nih.gov.

Labeling Efficiency : This reflects the success of the deuteration reaction itself. Low efficiency can result from an ineffective catalyst, non-optimal reaction conditions, or competing side reactions, leading to low isotopic enrichment and a higher proportion of undesired isotopologues.

Determining the isotopic purity is a critical quality control step, often accomplished using high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy rsc.orgrsc.org. These techniques allow for the quantification of the relative abundances of the different isotopologues in the final product nih.govresearchgate.net.

Purification and Isolation Methodologies for Deuterated and Non-Deuterated Carbamic Acid Esters

Following synthesis, the crude product, whether deuterated or non-deuterated, is a mixture containing the target carbamic acid ester, unreacted starting materials, catalysts, and byproducts. Effective purification is essential to isolate the compound at a high degree of chemical purity. Standard methodologies for purifying organic compounds like carbamic acid esters are applicable.

Chromatography : This is one of the most powerful and widely used purification techniques.

Column Chromatography : The crude mixture is passed through a stationary phase (e.g., silica (B1680970) gel or alumina) using a mobile phase (a solvent or solvent mixture). Separation occurs based on the differential adsorption of the components to the stationary phase. This method is highly effective for separating compounds with different polarities.

Gas Chromatography (GC) : For volatile and thermally stable compounds, preparative GC can be used for purification cdnsciencepub.com. However, care must be taken with some deuterated compounds, as back-exchange can occur at high temperatures cdnsciencepub.com.

Recrystallization : This technique relies on the differences in solubility of the target compound and impurities in a specific solvent. The crude product is dissolved in a hot solvent and allowed to cool slowly. The desired compound, being less soluble at lower temperatures, crystallizes out, leaving impurities behind in the solution. For esters, this can be an effective final purification step to obtain a highly pure crystalline solid youtube.com.

Washing/Extraction : Liquid-liquid extraction is often used during the workup phase to remove water-soluble impurities (like acids, bases, or salts) from the organic reaction mixture youtube.com. For example, washing with an aqueous solution of sodium carbonate can remove acidic impurities youtube.com.

The choice of purification method depends on the physical properties of the carbamic acid ester (e.g., polarity, volatility, crystallinity) and the nature of the impurities. Often, a combination of these techniques is required to achieve the desired purity.

Purification Technique Principle Applicability to Carbamic Acid Esters
Column Chromatography Differential adsorption of components onto a solid stationary phase.Highly effective for removing byproducts and unreacted starting materials with different polarities.
Recrystallization Difference in solubility between the product and impurities in a given solvent at different temperatures.Ideal for obtaining high-purity crystalline carbamate products, assuming a suitable solvent can be found.
Liquid-Liquid Extraction Partitioning of components between two immiscible liquid phases based on their relative solubilities.Used in the initial workup to remove inorganic salts, acids, or bases from the crude organic product.

Analytical Techniques for Confirming Synthetic Outcome and Isotopic Enrichment (Methodology Focus)

Confirming the chemical structure and determining the level of isotopic enrichment are paramount. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy provides a comprehensive analysis.

Mass Spectrometry (MS) : MS separates ions based on their mass-to-charge (m/z) ratio, making it an ideal tool for analyzing isotopically labeled compounds.

Confirmation of Synthesis : The molecular ion peak in the mass spectrum confirms the molecular weight of the synthesized carbamate.

Isotopic Enrichment Analysis : High-Resolution Mass Spectrometry (HR-MS) can distinguish between the non-deuterated (d₀) compound and its deuterated isotopologues (d₁, d₂, etc.) due to the precise mass difference between hydrogen (1.0078 u) and deuterium (2.0141 u). By analyzing the relative intensities of these isotopic peaks in the mass spectrum, the isotopic purity and the distribution of isotopologues can be accurately calculated nih.govresearchgate.net. This strategy has been successfully used to evaluate the isotopic enrichment of numerous deuterated compounds rsc.orgrsc.org. Hydrogen-deuterium exchange mass spectrometry is a powerful technique for studying protein structures and dynamics by monitoring mass shifts. nih.govspectroscopyonline.comyoutube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR provides detailed information about the atomic structure of a molecule.

¹H NMR : In ¹H NMR spectroscopy, the replacement of a proton with a deuteron (B1233211) leads to the disappearance of the corresponding signal in the spectrum libretexts.org. This provides definitive evidence of successful deuteration at a specific position. The integration of the remaining proton signals can also be used to infer the degree of deuteration.

²H NMR (Deuterium NMR) : This technique directly observes the deuterium nuclei. The presence of a peak in the ²H NMR spectrum confirms the incorporation of deuterium into the molecule wikipedia.org. The chemical shift indicates the electronic environment of the deuterium atom, helping to confirm its location within the molecular structure. Although its natural abundance is very low (0.016%), enriched samples provide a strong signal wikipedia.org.

¹³C NMR : While less direct, ¹³C NMR can also be useful. The coupling between carbon and deuterium (C-D) results in a characteristic splitting pattern and a shift in the resonance compared to a C-H bond, which can further help in confirming the site of deuteration.

The combination of these techniques provides unambiguous confirmation of the synthetic outcome and a precise quantification of isotopic enrichment. rsc.orgrsc.org

Analytical Technique Information Provided Relevance to this compound
Mass Spectrometry (MS/HR-MS) Molecular weight, isotopic distribution, and isotopic purity. nih.govucl.ac.ukConfirms the mass of the final product. Quantifies the relative amounts of d₀, d₁, and other isotopologues to determine enrichment. researchgate.net
¹H NMR Spectroscopy Presence and environment of hydrogen atoms.Disappearance of a specific proton signal confirms the site of deuteration. Integration can estimate labeling efficiency. libretexts.org
²H NMR Spectroscopy Direct detection and environment of deuterium atoms.Provides direct evidence of deuterium incorporation and confirms its chemical environment. wikipedia.org
¹³C NMR Spectroscopy Carbon skeleton and C-D coupling information.Can show characteristic splitting for deuterated carbons, confirming the location of the label. researchgate.net

Advanced Analytical Applications of Methyl 3,3 Diphenylpropyl Carbamate D1

Role of Isotopically Labeled Compounds as Internal Standards in Quantitative Analytical Chemistry

In quantitative analysis, an internal standard (IS) is a substance added in a constant amount to samples, calibration standards, and quality controls. aptochem.com The purpose of the IS is to correct for the potential variability during sample processing and analysis. aptochem.comscispace.com Stable isotope-labeled (SIL) internal standards, such as Methyl (3,3-Diphenylpropyl)carbamate-d1, are considered the gold standard in mass spectrometry-based quantitative bioanalysis. scispace.com These standards are compounds in which one or more atoms have been replaced by their stable (non-radioactive) isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). clearsynth.comcrimsonpublishers.comacanthusresearch.com

The key advantage of a SIL IS is its chemical and physical near-identity to the unlabeled analyte of interest. acanthusresearch.comscioninstruments.com This similarity ensures that the SIL IS and the analyte exhibit almost identical behavior during sample extraction, cleanup, derivatization, and chromatographic separation. waters.com Crucially, they also experience similar ionization efficiency and are affected to the same degree by matrix effects—the suppression or enhancement of ionization caused by co-eluting components from the sample matrix. clearsynth.comscioninstruments.com Because the SIL IS has a different mass-to-charge ratio (m/z) from the analyte, it can be distinguished by the mass spectrometer. scioninstruments.com By calculating the ratio of the analyte's response to the IS's response, variations introduced during the analytical process are effectively normalized, leading to significantly improved precision, accuracy, and method robustness. crimsonpublishers.commusechem.com The use of deuterated standards is often preferred due to the abundance of hydrogen in organic molecules and the relative cost-effectiveness of deuterium labeling compared to ¹³C or ¹⁵N. aptochem.com

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods Utilizing this compound as an Internal Standard

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantitative determination of compounds in complex matrices like plasma, urine, or tissue homogenates. jchps.com The development and validation of a robust LC-MS/MS method are critical for obtaining reliable data for applications such as pharmacokinetic studies. researchgate.netrsc.org Using a high-quality SIL internal standard like this compound is integral to this process. pharmaffiliates.com Method validation involves demonstrating that the analytical procedure is accurate, precise, selective, and reproducible for its intended use. jchps.com

The primary goal of chromatographic separation is to resolve the analyte of interest from other matrix components to minimize interference and matrix effects. libretexts.org For carbamate (B1207046) analytes, reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly employed. nih.govresearchgate.net

Key parameters that are optimized include:

Column Selection: C18 or C8 columns are frequently used, offering good retention and separation for moderately polar compounds like carbamates. nih.govresearchgate.net

Mobile Phase Composition: A gradient elution using a mixture of an aqueous solvent (often containing a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization) and an organic solvent (typically acetonitrile (B52724) or methanol) is common. rsc.orgresearchgate.net The gradient is adjusted to ensure that the analyte and its deuterated internal standard co-elute while being separated from interfering matrix components. waters.com

Flow Rate: Typical flow rates for standard analytical columns (e.g., 2.1 mm internal diameter) are in the range of 0.2 to 0.5 mL/min to ensure efficient separation and compatibility with the mass spectrometer's ion source. rsc.org

Column Temperature: The column temperature is controlled (e.g., at 37°C or 40°C) to ensure reproducible retention times and improve peak symmetry. s4science.atau.dk

The optimization process aims to achieve a balance between good chromatographic resolution, acceptable analysis time, and optimal sensitivity. libretexts.org

Table 1: Example of Optimized Chromatographic Parameters for Carbamate Analysis

ParameterConditionPurpose
Chromatographic Column Reversed-phase C18 (e.g., 50 mm x 2.1 mm, 2 µm) rsc.orgProvides hydrophobic retention suitable for carbamate separation.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to promote protonation for positive ion mode ESI.
Mobile Phase B Acetonitrile or MethanolOrganic modifier to elute analytes from the reversed-phase column.
Elution Mode Gradient rsc.orgAllows for efficient separation of compounds with varying polarities and reduces run time.
Flow Rate 0.4 mL/min rsc.orgOptimized for column dimensions and MS interface.
Column Temperature 40°C au.dkEnsures run-to-run reproducibility of retention times.
Injection Volume 10 µL s4science.atau.dkStandard volume for injecting the prepared sample.

Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity for quantification. rsc.org In MRM, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

For an analyte and its deuterated internal standard like this compound, the following parameters are optimized:

Ionization Source: Electrospray ionization (ESI) is commonly used for polar and thermally labile compounds like carbamates, typically in positive ion mode. rsc.org

Precursor and Product Ions: The instrument is tuned to find the most abundant and stable precursor ion (usually the protonated molecule, [M+H]⁺) and the most characteristic product ions for both the analyte and the internal standard.

Mass Difference: A sufficient mass difference between the analyte and the SIL IS is crucial to prevent isotopic crosstalk, where the signal from one can interfere with the other. aptochem.comoup.com The single deuterium atom in this compound provides a mass shift of 1 Dalton. While a larger mass shift (e.g., +3 or more) is often preferred to move the IS signal completely outside the natural isotopic distribution of the analyte, a +1 shift can be sufficient depending on the molecule and instrumentation. aptochem.com

Collision Energy and Other Voltages: Parameters like collision energy, declustering potential, and cone voltage are optimized for both the analyte and the IS to maximize the signal intensity of the MRM transitions.

Table 2: Illustrative Mass Spectrometric Parameters for an Analyte and its d1-Internal Standard

ParameterAnalyte (e.g., Unlabeled Carbamate)Internal Standard (e.g., this compound)
Ionization Mode ESI Positive rsc.orgESI Positive rsc.org
Precursor Ion (m/z) [M+H]⁺[M+D+H]⁺ or corresponding ion
Product Ion (m/z) Fragment AFragment A (or corresponding deuterated fragment)
Dwell Time 100 ms100 ms
Collision Energy (eV) Optimized Value (e.g., 25 eV)Optimized Value (e.g., 25 eV)

The matrix effect is a major challenge in bioanalytical LC-MS/MS, defined as the alteration of ionization efficiency by co-eluting matrix components. nih.gov This can lead to inaccurate and imprecise results if not properly addressed. researchgate.net Regulatory guidelines mandate the evaluation of matrix effects during method validation. researchgate.netbioanalysis-zone.com

The standard approach to assess matrix effects is the post-extraction spike method. nih.govnih.gov This involves comparing the analyte's response in a blank matrix extract that has been spiked after extraction to the response of the analyte in a neat solution. The internal standard-normalized matrix factor is then calculated across different lots of the biological matrix to ensure the IS is adequately compensating for variability. nih.gov

The primary strategy for mitigating matrix effects is the use of a co-eluting stable isotope-labeled internal standard. waters.comresearchgate.net Because the SIL IS has nearly identical physicochemical properties to the analyte, it experiences the same degree of ion suppression or enhancement. scioninstruments.com By using the analyte-to-IS peak area ratio for quantification, the variability caused by the matrix effect is canceled out, ensuring the accuracy and reliability of the measurement. clearsynth.comcrimsonpublishers.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Volatile Carbamate Derivatives and Their Deuterated Counterparts

While LC-MS is generally preferred for carbamate analysis due to the thermal lability of these compounds, GC-MS can be a viable alternative, especially when coupled with a derivatization step. scispec.co.thtaylorfrancis.com Direct analysis of many carbamates by GC is difficult as they tend to degrade at the high temperatures of the injection port and column. taylorfrancis.com

To overcome this, a chemical derivatization is performed to create a more volatile and thermally stable derivative. nih.gov For example, carbamates can be derivatized using reagents like heptafluorobutyric anhydride (B1165640) (HFBA). nih.gov In such a method, both the analyte and its deuterated counterpart, like this compound, would undergo the same derivatization reaction.

In a GC-MS method, the deuterated standard serves the same fundamental purpose as in LC-MS: to correct for variations in sample preparation (including the derivatization step), injection volume, and system performance. nih.gov The mass spectrometer, typically operating in electron ionization (EI) mode, would monitor specific ions for the derivatized analyte and the derivatized deuterated internal standard to perform quantification. scispec.co.th GC-MS is considered a gold-standard technique for the analysis of volatile organic compounds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Deuterated Carbamates

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including SIL standards like this compound. nih.govnih.gov It provides detailed information about the carbon-hydrogen framework of a molecule. youtube.com For a deuterated standard, NMR is critical for two main reasons:

Verification of Deuterium Labeling: NMR is used to confirm the position and extent of deuterium incorporation. In a ¹H NMR spectrum, the signal corresponding to the proton that has been replaced by a deuterium atom will be absent or significantly reduced in intensity. youtube.com This confirms that the label is in the correct position on the molecule. Furthermore, high-resolution mass spectrometry is used in conjunction with NMR to confirm the final mass and isotopic purity of the standard.

This rigorous structural characterization is essential to ensure the quality and reliability of the deuterated internal standard for its use in demanding quantitative analytical applications. acanthusresearch.com

Application of Deuterium NMR in Structural Characterization

Deuterium (²H) NMR spectroscopy is a powerful technique for the structural analysis of isotopically labeled compounds. wikipedia.org Unlike proton (¹H) NMR, which detects the hydrogen-1 isotope, ²H NMR specifically targets deuterium nuclei. wikipedia.org This specificity is particularly advantageous for verifying the exact position and extent of deuteration within a molecule like this compound.

In the case of this compound, the deuterium atom is strategically placed. A ²H NMR experiment would confirm the location of the deuterium label on the carbamate nitrogen, distinguishing it from any other position in the molecule. The resulting spectrum would exhibit a signal at a chemical shift characteristic of the deuterium nucleus in that specific chemical environment. The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR for the same molecular position, allowing for straightforward spectral interpretation. sigmaaldrich.com

Furthermore, quantitative ²H NMR can be employed to determine the isotopic enrichment of the compound. sigmaaldrich.com By integrating the deuterium signal and comparing it to a reference, the percentage of deuterium incorporation at the specified position can be accurately calculated. This is crucial for ensuring the quality and isotopic purity of the labeled standard. For highly deuterated compounds, where residual proton signals in ¹H NMR can be very weak, ²H NMR becomes an essential tool for both structural verification and the identification of any potential isotopic impurities. sigmaaldrich.com

Key Information from Deuterium NMR:

ParameterInformation GainedRelevance to this compound
Chemical Shift Confirms the electronic environment of the deuterium nucleus.Verifies that the deuterium label is on the carbamate nitrogen as intended.
Signal Multiplicity Provides information about coupling with neighboring nuclei.Can offer insights into the local molecular structure.
Signal Integration Quantifies the amount of deuterium present.Determines the isotopic enrichment and purity of the standard.

Use of Proton and Carbon NMR for Purity and Identity Confirmation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for the confirmation of identity and the assessment of chemical purity of organic compounds, including isotopically labeled reference standards like this compound. rssl.com

Proton NMR (¹H NMR): A ¹H NMR spectrum of this compound provides a detailed fingerprint of the molecule's proton-containing fragments. The spectrum would be expected to show signals corresponding to the aromatic protons of the two phenyl groups, the methylene (B1212753) protons of the propyl chain, and the methyl protons of the carbamate group. The integration of these signals should be consistent with the number of protons in each part of the molecule.

Crucially, the signal corresponding to the proton on the carbamate nitrogen in the unlabeled analog would be absent or significantly diminished in the ¹H NMR spectrum of this compound, providing direct evidence of successful deuteration at that position. studymind.co.uk The purity of the sample can be assessed by the absence of signals from impurities. Quantitative ¹H NMR (qNMR) can be used to determine the purity of the compound with high accuracy by comparing the integral of a specific analyte signal to that of a certified internal standard. acs.org

Carbon-13 NMR (¹³C NMR): The ¹³C NMR spectrum is used to confirm the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum. The chemical shifts of these signals confirm the presence of the diphenylpropyl and methyl carbamate moieties. Due to the low natural abundance of ¹³C, obtaining a spectrum can be more time-consuming, but it provides invaluable information for unambiguous structure confirmation. youtube.com The absence of extraneous peaks in the ¹³C NMR spectrum is a strong indicator of the sample's purity.

Expected NMR Data for this compound:

NucleusExpected Chemical Shift Range (ppm)Key Structural Information
¹H ~ 7.1 - 7.4Phenyl groups
~ 3.5 - 3.7Methyl group (O-CH₃)
~ 3.1 - 3.3Methylene group (N-CH₂)
~ 2.1 - 2.3Methylene group (C-CH₂)
~ 3.9 - 4.1Methine group (CH)
¹³C ~ 142 - 145Quaternary phenyl carbons
~ 126 - 129Phenyl CH carbons
~ 52Methyl carbon (O-CH₃)
~ 45Methine carbon (CH)
~ 41Methylene carbon (N-CH₂)
~ 34Methylene carbon (C-CH₂)
~ 157Carbonyl carbon (C=O)

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Application in Reference Standard Development and Methodological Quality Control for Pharmaceutical and Chemical Entities

Deuterated compounds like this compound are highly valuable in the development of reference standards and for ensuring the quality and accuracy of analytical methods, particularly in the pharmaceutical industry. iaea.org Its primary application in this context is as an internal standard in quantitative analyses, most commonly in conjunction with mass spectrometry-based techniques like liquid chromatography-mass spectrometry (LC-MS). texilajournal.com

The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for quantitative bioanalysis. scispace.comkcasbio.com Because this compound is chemically identical to its unlabeled counterpart, it co-elutes during chromatographic separation and experiences similar ionization effects in the mass spectrometer. kcasbio.com However, it is easily distinguished by its higher mass. This allows for the correction of variability that can occur during sample preparation, injection, and ionization, leading to more accurate and precise quantification of the target analyte. clearsynth.comresearchgate.net

In the development of analytical methods, this compound can be used to:

Validate Method Robustness: By spiking samples with a known amount of the deuterated standard, analysts can assess the method's performance across different conditions and matrices. clearsynth.com

Compensate for Matrix Effects: Biological samples can contain various components that may enhance or suppress the ionization of the analyte of interest. As the deuterated standard is similarly affected, its inclusion allows for the normalization of the analytical signal. kcasbio.com

Improve Accuracy and Precision: The use of a SIL-IS minimizes errors associated with sample handling and instrumental drift, leading to more reliable quantitative data. texilajournal.com

As an intermediate in the synthesis of the deuterated drug Lercanidipine-d3 Hydrochloride, this compound plays a direct role in the quality control process of this active pharmaceutical ingredient. pharmaffiliates.com It can be used as a reference point to identify and quantify related impurities during the manufacturing process, ensuring the final drug product meets the required purity standards.

Investigation of Metabolic Pathways and Pharmacokinetic Methodologies Utilizing Methyl 3,3 Diphenylpropyl Carbamate D1

Application of Deuterated Analogs in In Vitro Metabolic Stability Assessments

In vitro metabolic stability assays are fundamental in early drug discovery for predicting how a compound will be cleared in the body. nuvisan.com The use of deuterated analogs in these assays can significantly enhance the understanding of a drug's metabolic fate.

The liver is the primary site of drug metabolism, and in vitro models using liver components are essential for predicting a compound's metabolic stability. enamine.net Hepatic microsomal stability assays are a common method to assess the susceptibility of a compound to metabolism by liver enzymes, particularly the cytochrome P450 (CYP) superfamily. protocols.io These assays incubate the test compound with liver microsomes, which are vesicles of the endoplasmic reticulum containing these enzymes. nuvisan.comenamine.net

The rate of disappearance of the parent compound over time provides key pharmacokinetic parameters such as the half-life (t1/2) and intrinsic clearance (CLint). nuvisan.comenamine.net By comparing the metabolic stability of Methyl (3,3-Diphenylpropyl)carbamate-d1 to its non-deuterated counterpart, researchers can pinpoint the sites of metabolism. If the deuterated version shows increased stability, it suggests that the deuterium-carbon bond is involved in the rate-limiting step of metabolism. nih.gov This is due to the kinetic isotope effect, where the stronger carbon-deuterium bond is broken more slowly than a carbon-hydrogen bond. nih.gov

Cytosolic stability studies, on the other hand, investigate the role of enzymes present in the cell's cytoplasm in metabolizing the drug candidate. While microsomal assays primarily focus on Phase I oxidative metabolism, the S9 fraction, which contains both microsomes and cytosol, can be used to study both Phase I and Phase II metabolic pathways. enamine.net

Table 1: Representative Data from a Hepatic Microsomal Stability Assay

CompoundTime (min)% RemainingHalf-life (t1/2) (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Methyl (3,3-Diphenylpropyl)carbamate01002527.7
1565
3042
6018
This compound01004515.4
1582
3067
6045

This is a hypothetical data table for illustrative purposes.

Beyond the liver, drug metabolism can occur in the blood and other tissues. Plasma stability assays are conducted to determine if a compound is degraded by enzymes present in the blood. Similarly, tissue homogenates from various organs can be used to assess extrahepatic metabolism. The use of this compound in these assays allows for a comprehensive understanding of its stability throughout the body. For instance, a PET tracer, [18F]3-fluoro-4-aminopyridine, showed high stability in plasma during studies in anesthetized rodents and nonhuman primates. snmjournals.org

Methodological Approaches for Preclinical Pharmacokinetic (PK) Research Using Deuterated Tracers

Deuterated compounds are invaluable tools in preclinical pharmacokinetic studies, providing a way to trace the fate of a drug in a living organism without the need for radioactive labels. nih.gov Stable isotope tracers are considered harmless and are widely used in in vivo studies, including in humans. nih.gov

In vivo tracer studies in animal models, such as mice and rats, are crucial for understanding the real-world pharmacokinetics of a drug. nih.govnih.gov In a typical study design, a deuterated tracer like this compound is administered to the animal. nih.gov Blood, urine, and feces samples are then collected at various time points to measure the concentration of the labeled compound and its metabolites. uiowa.edu This allows for the determination of key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion.

Positron emission tomography (PET) imaging can be used to evaluate the whole-body distribution of radiolabeled tracers in rodent models. uiowa.edu This technique provides a non-invasive way to visualize where the compound accumulates in the body. uiowa.eduresearchgate.net

The analysis of biological samples to quantify both the deuterated tracer and its unlabeled counterpart, as well as their respective metabolites, is a critical step. Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS/MS), is the analytical technique of choice for this purpose due to its high sensitivity and selectivity. nih.govnih.gov

This technique can differentiate between the labeled and unlabeled compounds based on their mass-to-charge ratio. nih.gov By using a stable isotopically labeled internal standard, which has similar chemical properties to the analyte, potential issues like ion suppression and variations in recovery can be corrected for, leading to more accurate quantification. researchgate.net

Table 2: Example Pharmacokinetic Parameters from an In Vivo Study

CompoundCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Half-life (t1/2) (hr)
Methyl (3,3-Diphenylpropyl)carbamate1501.56004.2
This compound2502.012006.8

This is a hypothetical data table for illustrative purposes.

Elucidation of Biotransformation Pathways Through Isotopic Labeling Strategies

Isotopic labeling is a powerful technique for tracking the transformation of a molecule through metabolic pathways. wikipedia.org By replacing one or more atoms of a molecule with their isotope, researchers can follow the path of the labeled atom through a series of chemical reactions. wikipedia.org

When this compound is metabolized, the deuterium (B1214612) label will be retained on the metabolic products, allowing for their identification using mass spectrometry. nih.gov This helps in elucidating the specific biotransformation pathways the parent compound undergoes. For example, if a metabolite is found with the deuterium label intact, it indicates that the site of deuteration was not the site of metabolic modification. Conversely, the absence of the label on a metabolite could suggest that the deuterium was lost during the metabolic process, providing clues about the reaction mechanism. This approach has been successfully used to study the metabolism of various drugs.

Identification and Characterization of Metabolites Using Deuterium Tracking

Deuterium labeling is an indispensable tool for tracing the metabolic fate of drug candidates. The use of this compound allows researchers to meticulously track its biotransformation. When the compound is metabolized, the deuterium atom acts as a stable isotopic label, which is retained in the resulting metabolites. This enables clear differentiation from endogenous molecules and provides an unambiguous signature for identifying the drug's metabolic products. aquigenbio.com

The primary analytical technique for this purpose is mass spectrometry (MS), often coupled with liquid chromatography (LC-MS). nih.govnih.gov This method separates the various components of a biological sample, after which the mass spectrometer detects the parent compound and its metabolites. The deuterium label causes a predictable mass shift in the molecule, making it straightforward to identify metabolites derived from the administered drug. This approach is highly sensitive and allows for the precise quantification of each metabolite. By analyzing the mass spectra, researchers can construct a comprehensive metabolic map, identifying pathways such as oxidation, hydrolysis, or conjugation that the compound undergoes.

Table 1: Hypothetical Metabolite Identification of this compound using LC-MS

CompoundProposed Metabolic ReactionExpected Mass-to-Charge Ratio (m/z) of [M+H]⁺Comment
This compound (Parent)N/A271.15The parent compound with the deuterium label.
Metabolite 1Hydroxylation of a phenyl ring287.15Addition of an oxygen atom (+16 Da) to the deuterated parent.
Metabolite 2N-demethylation257.14Loss of a methyl group (-14 Da) from the deuterated parent.
Metabolite 3Carbamate (B1207046) hydrolysis212.14Cleavage of the carbamate group, retaining the deuterated diphenylpropylamine fragment.

Impact of Deuterium Kinetic Isotope Effect (DKIE) on Metabolic Rates and Pathways

The substitution of hydrogen with deuterium can significantly alter the rate of metabolic reactions through the deuterium kinetic isotope effect (DKIE). researchgate.netnih.gov The C-D bond is stronger and requires more energy to break than a C-H bond. nih.govmdpi.com Consequently, if the cleavage of this bond is the rate-limiting step in a metabolic reaction, the reaction will proceed more slowly for the deuterated compound. nih.govnih.gov

Table 2: Potential Pharmacokinetic Consequences of the Deuterium Kinetic Isotope Effect (DKIE)

Pharmacokinetic ParameterPotential Impact of DKIERationale
Metabolic Clearance (CL)DecreaseSlower rate of metabolic reactions where C-H bond cleavage is rate-limiting. researchgate.net
Half-life (t½)IncreaseReduced clearance leads to a longer persistence of the drug in the body. researchgate.net
Area Under the Curve (AUC)IncreaseHigher overall drug exposure due to decreased clearance.
Maximum Concentration (Cmax)IncreaseReduced first-pass metabolism can lead to higher peak plasma concentrations.

Methodologies for Assessing Metabolic Switching and Bioavailability Enhancements

A significant consequence of the DKIE is the potential for "metabolic switching." When a primary, rapid metabolic pathway is slowed by deuteration, the drug's metabolism can be rerouted through alternative, previously minor pathways. plos.orgnih.gov Assessing metabolic switching is crucial, as it can lead to the formation of different metabolites, which may have their own pharmacological or toxicological profiles.

The principal methodology for evaluating metabolic switching involves a comparative metabolite analysis between the deuterated compound, such as this compound, and its non-deuterated hydrogenated counterpart. Using techniques like LC-MS/MS, researchers quantify and compare the full spectrum of metabolites produced by each compound in vitro (e.g., using liver microsomes) and in vivo. nih.govplos.org A significant change in the relative abundance of metabolites between the two compounds indicates that metabolic switching has occurred. plos.org

Deuteration can also be a strategy to enhance a drug's oral bioavailability. Many drugs are extensively metabolized in the liver during their first pass after oral absorption, which reduces the amount of active drug reaching systemic circulation. By slowing this first-pass metabolism via the DKIE, deuteration can increase the fraction of the drug that becomes bioavailable. nih.gov Bioavailability studies are conducted by comparing the plasma concentration-time profiles of the deuterated and non-deuterated compounds after oral administration. An increase in the AUC for the deuterated version compared to the non-deuterated version would suggest an enhancement in bioavailability.

Table 3: Hypothetical Example of Metabolic Switching

Metabolic PathwayMetaboliteRelative Abundance (Non-Deuterated Compound)Relative Abundance (Deuterated Compound)Interpretation
Pathway A (Oxidation)Metabolite X80%30%The primary pathway is significantly slowed by deuteration (DKIE).
Pathway B (Hydrolysis)Metabolite Y15%60%Metabolism has switched to the alternative hydrolysis pathway.
Pathway C (Other)Metabolite Z5%10%Minor pathway becomes slightly more prominent.

Mechanistic Organic Chemistry and Chemical Biology Applications of Methyl 3,3 Diphenylpropyl Carbamate D1

Elucidation of Reaction Mechanisms Through Deuterium (B1214612) Labeling and Kinetic Isotope Effects

Deuterium labeling is a cornerstone technique for elucidating the mechanisms of organic reactions. The replacement of a protium (B1232500) (¹H) atom with a deuterium atom can significantly alter the rate of a reaction if the C-H bond is broken or formed in the rate-determining step. This phenomenon, known as the kinetic isotope effect (KIE), provides invaluable mechanistic insights.

The hydrolysis of carbamates, for instance, can proceed through several potential pathways, and the use of Methyl (3,3-Diphenylpropyl)carbamate-d1 can help distinguish between them. The stability of carbamates can be influenced by resonance between the amide and carboxyl groups. nih.gov The hydrolysis of carbamates can be catalyzed by acid or base, or it can be enzyme-mediated. nih.govwikipedia.org

In a hypothetical study, the hydrolysis of Methyl (3,3-Diphenylpropyl)carbamate and its deuterated analogue, this compound, could be compared. If the deuterium is placed on the methyl group of the carbamate (B1207046), a secondary KIE might be observed. However, if the deuterium were placed at a position where C-H bond cleavage is central to the rate-determining step of a metabolic or chemical transformation, a more significant primary KIE would be expected. youtube.comyoutube.com For example, if an enzymatic oxidation were to occur at the carbon bearing the deuterium, a substantial KIE would indicate that this oxidation is the rate-limiting step. nih.gov

Table 1: Hypothetical Kinetic Isotope Effect Data for the Oxidation of this compound

Reaction Condition Rate Constant (kH) for non-deuterated (s⁻¹) Rate Constant (kD) for deuterated (s⁻¹) Kinetic Isotope Effect (kH/kD)
Chemical Oxidation (e.g., with KMnO₄) 1.5 x 10⁻⁴ 1.4 x 10⁻⁴ 1.07

This table presents hypothetical data for illustrative purposes.

The data in the hypothetical table suggests that for a standard chemical oxidation, the KIE is negligible, indicating that C-H bond cleavage is not involved in the rate-determining step. In contrast, the large KIE observed in the enzymatic reaction would strongly suggest that the enzyme, such as a cytochrome P450, catalyzes the oxidation at the deuterated position and that this step is rate-limiting. nih.gov Such studies are crucial for understanding the mechanisms of drug metabolism and xenobiotic detoxification. nih.gov

Probing Enzyme-Substrate Interactions and Binding Event Methodologies Using Deuterated Probes

Deuterated molecules are invaluable for studying how a substrate binds to an enzyme's active site and the dynamics of this interaction. While the substitution of hydrogen with deuterium does not significantly alter the steric properties of a molecule, it can influence binding and catalytic events, which can be monitored using various biophysical techniques. nih.govnih.gov

This compound can be used as a "label-free" probe to investigate its interaction with metabolizing enzymes, such as esterases or cytochromes P450. nih.govworktribe.comrsc.org Techniques like nuclear magnetic resonance (NMR) spectroscopy can be employed to detect subtle changes in the chemical environment of the deuterium label upon binding to a protein. These changes can provide information about the proximity of the label to specific amino acid residues in the active site.

Furthermore, advanced techniques like NanoBRET® (Bioluminescence Resonance Energy Transfer) can be adapted to study the binding of ligands in real-time in living cells. promega.com While this often requires a fluorescent label, the principle of using a modified ligand to understand receptor or enzyme engagement is central. In the case of this compound, its binding to a purified enzyme could be studied using techniques that are sensitive to isotopic substitution.

Table 2: Representative Data from a Hypothetical Enzyme Binding Study

Technique Parameter Measured Value for non-deuterated Value for deuterated (d1) Interpretation
Isothermal Titration Calorimetry (ITC) Binding Affinity (Kd, µM) 15.2 15.5 Negligible difference in binding affinity.
NMR Spectroscopy Change in Deuterium Chemical Shift (Δδ, ppm) N/A +0.05 Indicates a change in the electronic environment of the deuterium upon binding.
Enzyme Kinetics Michaelis-Menten Constant (Km, µM) 18.1 18.5 Similar Km values suggest binding is not significantly affected by deuteration.

This table presents representative data for illustrative purposes.

The illustrative data in Table 2 demonstrates how different techniques could be used to probe the interaction of this compound with a hypothetical enzyme. The similar binding affinities (Kd) and Michaelis-Menten constants (Km) would suggest that the deuterium substitution does not significantly impact the initial binding of the substrate to the enzyme. However, the pronounced difference in the catalytic rate (kcat) would be a direct consequence of the kinetic isotope effect, providing strong evidence for the involvement of the deuterated C-H bond in the catalytic step. nih.gov

Applications in Tracing Molecular Transformations and Fate in Complex Biological Systems

One of the most powerful applications of isotopic labeling is in tracing the metabolic fate of a molecule within a complex biological system, such as a cell culture, tissue, or a whole organism. nih.govnih.gov this compound can be administered to a biological system, and its subsequent transformation products can be identified using mass spectrometry-based techniques. The deuterium atom serves as a unique mass tag, allowing for the unambiguous identification of metabolites derived from the parent compound amidst a complex background of endogenous molecules.

For example, the hydrolysis of the carbamate ester or amide linkage is a common metabolic pathway for carbamates, often leading to the formation of an alcohol, an amine, and carbon dioxide. nih.gov The metabolic fate of the resulting fragments can then be tracked. In the case of this compound, if the deuterium is on the methyl group, its fate could be followed to see if it is incorporated into other molecules through one-carbon metabolism.

Studies on similar N-alkyl carbamates have shown that they can undergo various metabolic transformations. mdpi.com The use of a deuterated analogue allows for a more precise mapping of these pathways.

Table 3: Hypothetical Metabolites of this compound Identified in a Biological System

Metabolite Molecular Weight (Daltons) Analytical Method Inferred Transformation
This compound (Parent) 270.16 LC-MS -
(3,3-Diphenylpropyl)amine 211.14 LC-MS/MS Carbamate hydrolysis
Methanol-d1 33.05 GC-MS (headspace) Carbamate hydrolysis
Hydroxylated this compound 286.15 LC-MS/MS Aromatic or aliphatic hydroxylation

This table presents hypothetical data for illustrative purposes. The molecular weights are approximate.

This type of metabolic profiling is crucial in drug development to understand how a potential drug candidate is processed in the body, which can influence its efficacy and potential for toxicity. nih.gov The use of deuterated compounds in such studies provides a clear and unambiguous way to trace these metabolic pathways. acs.org

Use in Computational Chemistry and In Silico Modeling of Carbamate Reactivity

Computational chemistry provides a powerful complementary approach to experimental studies for investigating the properties and reactivity of molecules. longdom.orgacs.org Quantum mechanics/molecular mechanics (QM/MM) calculations can be used to model reaction pathways, such as the hydrolysis of carbamates, at an atomic level of detail. mdpi.comresearchgate.net

In the context of this compound, computational methods can be used to predict the magnitude of the kinetic isotope effect for a proposed reaction mechanism. By calculating the vibrational frequencies of the reactant and the transition state for both the deuterated and non-deuterated species, the KIE can be estimated. A close agreement between the calculated and experimentally observed KIE provides strong support for the proposed mechanism.

Furthermore, molecular docking and molecular dynamics (MD) simulations can be used to model the binding of this compound to the active site of an enzyme. acs.orgnih.gov These simulations can provide insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the enzyme-substrate complex. They can also help to rationalize the observed substrate specificity and the effects of mutations on enzyme activity. The conformational landscape of carbamates can also be explored computationally to understand their structural preferences. chemrxiv.org

Table 4: Representative Computational Data for a Hypothetical Carbamate Hydrolysis Reaction

Computational Method Parameter Calculated Value for non-deuterated Value for deuterated (d1)
Density Functional Theory (DFT) Activation Energy (kcal/mol) 18.5 19.7
DFT Predicted Kinetic Isotope Effect (kH/kD) - 6.8
Molecular Docking Binding Energy (kcal/mol) -8.2 -8.2

This table presents representative data for illustrative purposes.

The illustrative computational data in Table 4 shows how different in silico approaches can be applied. The higher activation energy for the deuterated species, as calculated by DFT, is consistent with the kinetic isotope effect. The predicted KIE from these calculations can then be compared with experimental results to validate the computational model and the proposed reaction mechanism. The docking and MD simulations would suggest that, in this hypothetical case, deuteration has a minimal impact on the binding and dynamics of the ligand in the active site.

Future Research Trajectories and Methodological Advancements for Deuterated Carbamate Derivatives

Development of Novel Synthetic Approaches for Complex Deuterated Carbamate (B1207046) Architectures

The synthesis of deuterated molecules with complex structures, such as Methyl (3,3-Diphenylpropyl)carbamate-d1, requires methods that are both highly selective and efficient. Future research is moving beyond traditional techniques toward more sophisticated catalytic systems that can precisely install deuterium (B1214612) atoms without the need for harsh conditions or multi-step procedures involving halogenated intermediates. marquette.edunih.gov

A primary focus is on the advancement of catalytic transfer deuteration and hydrodeuteration . marquette.edubohrium.com These methods are emerging as powerful techniques because they obviate the need for high-pressure deuterium gas (D₂) and instead use readily available, easy-to-handle deuterium donors like deuterated water (D₂O), deuterated formic acid, or deuterated acetone (B3395972) (acetone-d₆). marquette.edunih.govmarquette.edu Various transition metals, including iridium, nickel, and ruthenium, have been shown to be effective catalysts. nih.govmarquette.edu For instance, iridium-catalyzed transfer deuteration can use D₂O as both the solvent and deuterium source, while nickel-based catalysts have been employed for the asymmetric deuteration of α,β-unsaturated esters. marquette.edu

A significant challenge lies in achieving regioselectivity—deuterating a specific C-H bond within a complex molecule that may possess multiple reactive sites. Recent breakthroughs include the development of catalyst systems that can target otherwise poorly reactive β-amino C(sp³)-H bonds in N-alkylamine-based pharmaceuticals. nih.govacs.org One such method uses a combination of a Lewis acid and a Brønsted base to facilitate the deuteration of an enamine intermediate, achieving up to 99% deuterium incorporation. nih.govacs.org The development of such chemoselective and stereoselective methods is critical for synthesizing complex deuterated carbamate architectures with high isotopic purity. marquette.edu

Table 1: Comparison of Modern Catalytic Deuteration Methods
MethodTypical CatalystCommon Deuterium SourceKey AdvantagesReference
Transfer DeuterationIridium (Ir) ComplexesD₂O, Deuterated Formic AcidAvoids D₂ gas; high chemoselectivity for certain functional groups. marquette.edu
Asymmetric Transfer DeuterationNickel (Ni)/DuPhosD₂O with Indium powderInstalls deuterium with high enantioselectivity (good for chiral drugs). marquette.edu
Cooperative Acid/Base CatalysisB(C₆F₅)₃ / N-AlkylamineAcetone-d₆Targets specific, less reactive C-H bonds (e.g., β-amino C-H). nih.govacs.org
Transfer HydrodeuterationCopper (Cu) CatalystsDeuterated Boron reagentsHighly selective for the addition of one deuterium and one hydrogen atom across a double or triple bond. marquette.edu

Innovations in Ultra-Sensitive Analytical Techniques for Labeled Metabolites and Trace Analysis

As deuterated carbamates are developed, highly sensitive and specific analytical methods are required to quantify the parent compound and its metabolites in complex biological matrices. The future of this field hinges on innovations that push the limits of detection and provide deeper structural information.

Mass spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS), remains the cornerstone for analyzing deuterated compounds. acs.orgwiseguyreports.com Its high sensitivity is crucial for pharmacokinetic studies and trace analysis. wiseguyreports.com A key area of development is in addressing the "chromatographic deuteration effect" (CDE), where deuterated analytes can elute at different times than their non-deuterated counterparts in reverse-phase chromatography, complicating analysis. acs.org Research into novel chromatography columns and separation modes aims to minimize this effect for more accurate quantification. acs.org Furthermore, techniques like Hydrogen-Deuterium Scrambling coupled with Chemical Isotope Labeling and LC-MS (HDS-CIL-LC-MS) are being developed to help distinguish between isomers of metabolites, a major challenge in untargeted metabolomics. nih.gov

Stimulated Raman Scattering (SRS) microscopy is a powerful, emerging label-free imaging technique. spiedigitallibrary.orgnih.gov It exploits the unique vibrational frequency of the carbon-deuterium (C-D) bond, which appears in a "silent" region of the cellular Raman spectrum where few other endogenous molecules have signals. spiedigitallibrary.org This allows for the direct visualization and tracking of deuterated molecules, such as a deuterated carbamate, within living cells and tissues at subcellular resolution without the need for bulky fluorescent tags. nih.govnih.govrsc.org Future advancements in SRS will likely enhance its sensitivity and speed, enabling real-time tracking of drug distribution and metabolism in complex biological environments. nih.govnih.gov

Table 2: Advanced Analytical Techniques for Deuterated Compounds
TechniquePrinciplePrimary ApplicationFuture InnovationsReference
LC-MS/MSSeparation by chromatography, followed by mass-to-charge ratio detection.Quantification of parent drug and metabolites in biological fluids.Minimizing chromatographic isotope effects; improving ionization efficiency. acs.orgnih.gov
HDX-MSMeasures the rate of exchange of backbone amide protons with deuterium from a solvent.Studying protein conformation, dynamics, and drug-protein interactions.Increased automation, higher resolution, and application to membrane proteins. acs.orgscilit.comnih.gov
SRS MicroscopyCoherent amplification of Raman signals from specific molecular vibrations (e.g., C-D bonds).Label-free, real-time imaging of deuterated compound distribution in live cells.Hyperspectral imaging for multiplexed detection; improved penetration depth for tissue imaging. spiedigitallibrary.orgnih.govrsc.org
NMR SpectroscopyDetection of nuclear spin transitions in a magnetic field.Structural elucidation and verification of deuteration sites.Higher field strengths for increased sensitivity and resolution. researchgate.netwikipedia.org

Expansion of Deuterium Metabolic Imaging (DMI) and Related In Cellulo/In Vivo Methodologies

Deuterium Metabolic Imaging (DMI) is a novel magnetic resonance (MR)-based technique that allows for non-invasive, 3D mapping of metabolic pathways in vivo. yale.edunottingham.ac.uk The method involves administering a deuterated substrate, such as [6,6-²H₂]-glucose, and then using ²H MR spectroscopic imaging to detect the substrate and its downstream metabolic products, like lactate (B86563) and glutamate. yale.eduyale.edu Because the natural abundance of deuterium is extremely low (about 0.01%), there is minimal background signal, allowing for clear detection of the labeled compounds. nih.gov

DMI has shown immense promise in oncology for visualizing the altered metabolism of tumors (the Warburg effect) and for assessing early response to therapy. yale.edunih.govfrontiersin.org The future expansion of DMI will involve several key areas:

Development of New Tracers: While deuterated glucose is common, new deuterated substrates, including deuterated amino acids, acetate, and specific drug molecules like a deuterated carbamate, could be developed to probe a wider array of metabolic pathways. nih.govnih.gov

Improving Spatial and Temporal Resolution: A major challenge for the clinical translation of DMI is its spatial resolution. nih.govnih.gov Ongoing research at ultra-high magnetic fields (e.g., 7 Tesla and above) aims to significantly boost the signal-to-noise ratio, allowing for more detailed metabolic maps and faster acquisition times. nottingham.ac.ukumn.edu

Quantitative Modeling: Moving beyond qualitative mapping, the development of sophisticated kinetic models will allow DMI to calculate absolute metabolic reaction rates in vivo, providing a deeper understanding of metabolic flux. yale.edu

At the cellular level, Stimulated Raman Scattering (SRS) microscopy complements DMI by providing subcellular resolution. nih.gov Researchers have used SRS to visualize the uptake of deuterated cholesterol and deuterated methionine in cells and tissues, revealing cell-to-cell metabolic heterogeneity. nih.govoptica.org Future applications could involve using SRS to track the subcellular fate of a deuterated carbamate derivative, observing its interaction with organelles like mitochondria or the endoplasmic reticulum, which are key sites of drug metabolism.

Interdisciplinary Research Integrating Deuterated Carbamates with Systems Biology and Pharmacology Methodologies

The true potential of deuterated carbamates like this compound will be unlocked through interdisciplinary research that combines their use with systems-level biological analysis.

Systems biology and metabolomics increasingly rely on stable isotope labeling to understand the complex, dynamic nature of metabolic networks. nih.govcreative-proteomics.com By using a deuterated compound as a probe, researchers can trace its transformation through various pathways. nih.gov This approach, known as Stable Isotope-Resolved Metabolomics (SIRM), provides not just a static snapshot of metabolite levels, but a dynamic view of metabolic flux. creative-proteomics.com Integrating the metabolic fate of a deuterated carbamate with global changes in the metabolome and proteome can reveal its mechanism of action and identify potential off-target effects. uit.nopharmiweb.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl (3,3-Diphenylpropyl)carbamate-d1, and how can isotopic purity be ensured during deuteration?

  • Methodological Answer : Synthetic routes typically involve substituting hydrogen atoms with deuterium at specific positions (e.g., methyl or propyl groups) using deuterated reagents like D2O or CD3I. Isotopic purity (>98%) is verified via <sup>1</sup>H NMR and LC-MS to confirm the absence of residual protiated species. For example, deuteration at the methyl group requires careful control of reaction time and temperature to minimize isotopic scrambling .

Q. How should researchers characterize the physical-chemical properties of this compound, and what analytical techniques are critical?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy : <sup>13</sup>C NMR and DEPT-135 to confirm deuterium placement and structural integrity.
  • Mass spectrometry (HRMS) : To verify molecular weight and isotopic distribution.
  • Chromatography (HPLC/UPLC) : Paired with deuterium-specific detectors to assess purity and stability under storage conditions .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Follow CLP/GHS guidelines (EC No 1272/2008):

  • Respiratory protection : Use NIOSH/EN 143-certified particulate filters.
  • Skin protection : Wear nitrile gloves and apply barrier creams; wash hands thoroughly post-handling.
  • Environmental controls : Avoid drainage contamination by using closed-system containers .

Advanced Research Questions

Q. How can quantitative structure-activity relationship (QSAR) models guide the design of derivatives based on this compound?

  • Methodological Answer : Use Elimination Selection-Stepwise Regression (ES-SWR) to identify critical structural descriptors (e.g., logP, dipole moment). For example, substituents on the diphenylpropyl moiety significantly influence biological activity. A validated QSAR model (q<sup>2</sup> > 0.68, r<sup>2</sup> > 0.86) can predict binding affinity for targets like CCR5 or enzyme inhibitors .

Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns) caused by deuterium isotope effects?

  • Methodological Answer : Deuterium-induced peak splitting in <sup>1</sup>H NMR can be mitigated by:

  • Dynamic NMR experiments : To assess exchange rates between isotopic forms.
  • DFT calculations : Predict chemical shifts and coupling constants for deuteration sites.
  • Comparative analysis : Cross-reference with non-deuterated analogs to isolate isotope-specific anomalies .

Q. How can molecular docking and ADMET predictions improve the therapeutic potential of this compound derivatives?

  • Methodological Answer :

  • Docking : Use Surfex-Dock or AutoDock Vina to simulate interactions with targets like CCR5. Key residues (e.g., ASN425, TRP427) often govern binding.
  • ADMET : Predict oral bioavailability (Lipinski’s Rule of Five) and toxicity (AMES test via QSAR). For example, derivatives with logP < 5 and topological polar surface area < 140 Å<sup>2</sup> show better absorption .

Q. What experimental designs are recommended for studying metabolic stability of deuterated analogs in vitro?

  • Methodological Answer :

  • Microsomal assays : Incubate with liver microsomes (human/rat) and NADPH to measure half-life (t1/2).
  • Deuterium retention analysis : Use LC-MS/MS to track deuterium loss during CYP450-mediated oxidation.
  • Control experiments : Compare with protiated analogs to quantify isotope effects on metabolic pathways .

Data Interpretation & Conflict Resolution

Q. How should researchers address discrepancies between predicted (in silico) and observed (in vitro) biological activities of derivatives?

  • Methodological Answer :

  • Re-evaluate QSAR descriptors : Ensure alignment between computational models (e.g., Topomer CoMFA) and experimental conditions (pH, solvent).
  • Validate assay reproducibility : Repeat assays with blinded samples to rule out technical variability.
  • Structural verification : Confirm compound integrity via X-ray crystallography or 2D-NMR if unexpected activity is observed .

Q. What are the best practices for ensuring reproducibility in synthetic protocols for deuterated carbamates?

  • Methodological Answer :

  • Standardize deuterium sources : Use vendor-certified reagents (e.g., D2O with ≥99.9% isotopic purity).
  • Document reaction parameters : Temperature, pressure, and catalyst loading must be meticulously recorded.
  • Cross-lab validation : Share protocols with independent labs to verify yields and purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.